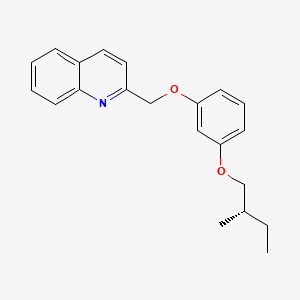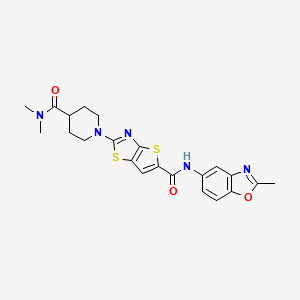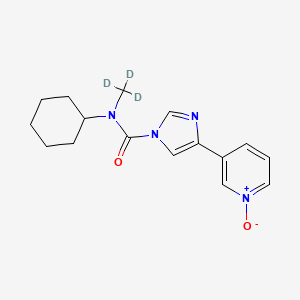
N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIA 10-2474-d3 is an experimental compound developed as a fatty acid amide hydrolase (FAAH) inhibitor. This compound was designed to increase levels of the neurotransmitter anandamide in the central nervous system and peripheral tissues. FAAH inhibitors have been proposed for the treatment of various nervous system disorders, including anxiety disorders, alcoholism, pain, and nausea .
Méthodes De Préparation
The synthesis of BIA 10-2474-d3 involves multiple steps, starting with the preparation of the core structure, which includes a cyclohexyl(methyl)carbamoyl group attached to an imidazolyl-pyridine ring. The synthetic route typically involves the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: The imidazole ring is then coupled with a pyridine derivative using a suitable coupling reagent.
Introduction of the carbamoyl group:
Analyse Des Réactions Chimiques
BIA 10-2474-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a model for studying the inhibition of FAAH and its effects on anandamide levels.
Biology: Researchers use BIA 10-2474-d3 to investigate the role of FAAH in the endocannabinoid system and its impact on various physiological processes.
Mécanisme D'action
BIA 10-2474-d3 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of anandamide and other endocannabinoid neurotransmitters. By inhibiting FAAH, BIA 10-2474-d3 increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors. This results in various physiological effects, including pain relief and modulation of eating and sleep patterns .
Comparaison Avec Des Composés Similaires
BIA 10-2474-d3 is unique among FAAH inhibitors due to its long-acting nature and its ability to significantly increase anandamide levels. Similar compounds include:
PF-04457845: Another FAAH inhibitor that has been tested in clinical trials but did not exhibit the same adverse effects as BIA 10-2474-d3.
JNJ-42165279: A FAAH inhibitor that has been investigated for its potential in treating mood disorders.
BIA 10-2474-d3 stands out due to its potent and long-lasting inhibition of FAAH, although its clinical development was halted due to severe adverse effects observed in a phase I trial .
Propriétés
Formule moléculaire |
C16H20N4O2 |
|---|---|
Poids moléculaire |
303.37 g/mol |
Nom IUPAC |
N-cyclohexyl-4-(1-oxidopyridin-1-ium-3-yl)-N-(trideuteriomethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3/i1D3 |
Clé InChI |
DOWVMJFBDGWVML-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] |
SMILES canonique |
CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

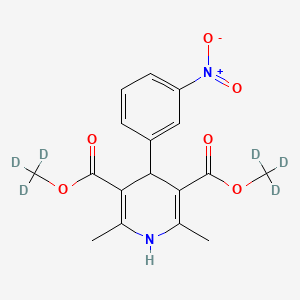
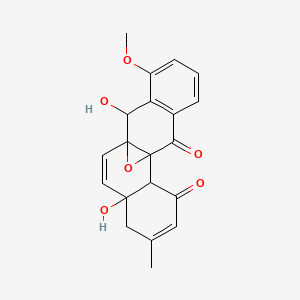
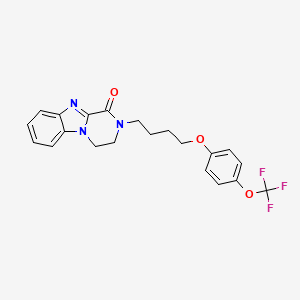
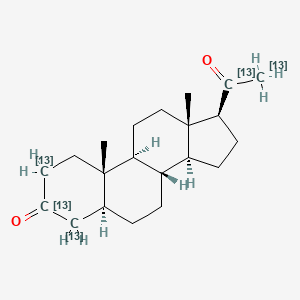
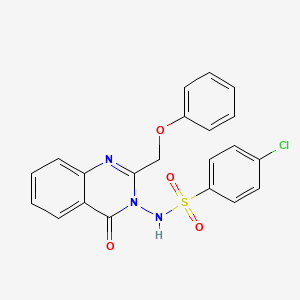
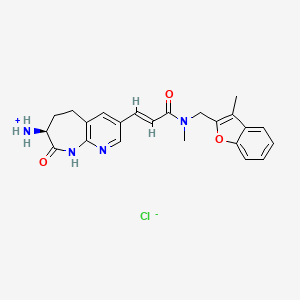
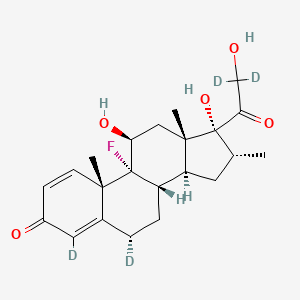
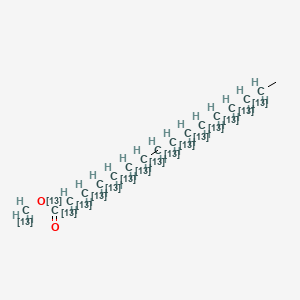
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
